molecular formula C12H15BrO3 B8697714 Ethyl 3-(3-bromo-4-methoxyphenyl)propanoate

Ethyl 3-(3-bromo-4-methoxyphenyl)propanoate

Cat. No. B8697714
M. Wt: 287.15 g/mol
InChI Key: XZJUKFCKACOVLA-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

87.5 g of bromine are added dropwise at 25° C. over 3 hours to a solution of ethyl3-(4-methoxyphenyl)propanoate (113.9 g; 0.545 mol) in 900 ml of chloroform. The mixture is poured into water and the organic phase is separated out by settling of the phases and washed with 10% sodium hydrosulfite solution. After drying and evaporating off the solvents, a yellow oil is collected (154 g; 98%).
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
113.9 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6](=[O:17])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[CH3:4].O>C(Cl)(Cl)Cl>[CH2:3]([O:5][C:6](=[O:17])[CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[C:13]([Br:1])[CH:14]=1)[CH3:4]

Inputs

Step One
Name
Quantity
87.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
113.9 g
Type
reactant
Smiles
C(C)OC(CCC1=CC=C(C=C1)OC)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated out
WASH
Type
WASH
Details
washed with 10% sodium hydrosulfite solution
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating off the solvents
CUSTOM
Type
CUSTOM
Details
a yellow oil is collected (154 g; 98%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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